6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a dimethylamino group attached to the isoquinoline ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dihydroisoquinoline with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.
N,N-Dimethylglycine: Another compound with a dimethylamino group, used in different contexts.
Uniqueness
6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific isoquinoline structure combined with the dimethylamino group. This combination imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
6-(dimethylamino)-3,4-dihydro-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(2)9-3-4-10-8(7-9)5-6-12-11(10)14/h3-4,7H,5-6H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVYDDCPVLLCNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)NCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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